molecular formula C9H14N2O3S2 B1259562 Ac-Atc-cys CAS No. 87321-45-7

Ac-Atc-cys

Cat. No.: B1259562
CAS No.: 87321-45-7
M. Wt: 262.4 g/mol
InChI Key: DJFUZUUKZXAXBZ-ZETCQYMHSA-N
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Description

Ac-Atc-cys is a metabolite of allyl isothiocyanate, a compound found in cruciferous vegetables such as mustard, horseradish, and wasabi. This compound has gained attention due to its potential therapeutic properties, particularly in cancer prevention and treatment .

Scientific Research Applications

Ac-Atc-cys has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Atc-cys can be synthesized through the reaction of allyl isothiocyanate with N-acetylcysteine. The reaction typically involves mixing the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ac-Atc-cys undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Ac-Atc-cys exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and selective delivery to bladder cancer tissues via urinary excretion. This makes it a promising candidate for bladder cancer prevention and therapy .

Properties

CAS No.

87321-45-7

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

DJFUZUUKZXAXBZ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCC=C)C(=O)O

SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

Synonyms

Ac-ATC-Cys
N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine
N-acetyl-S-(N-allylthiocarbamoyl)cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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